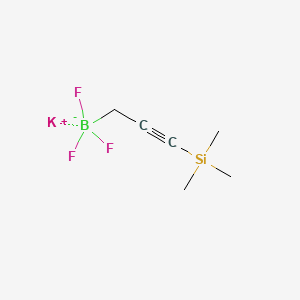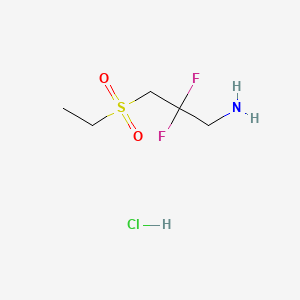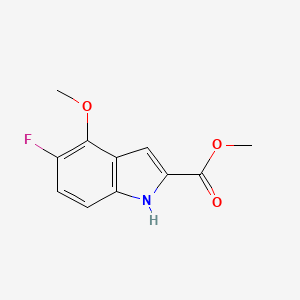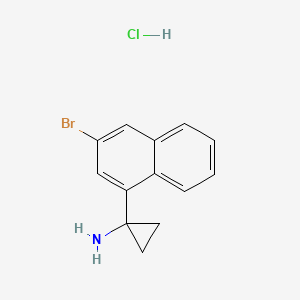
3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride is an organic compound with the molecular formula C8H9NO4·HCl It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 3 and 5 positions and a carboxylic acid group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxypyridine-4-carboxylic acid hydrochloride typically involves the methoxylation of pyridine derivatives followed by carboxylation. One common method involves the reaction of 3,5-dimethoxypyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3,5-dimethoxypyridine-4-carboxaldehyde or 3,5-dimethoxypyridine-4-carboxylic acid.
Reduction: Formation of 3,5-dimethoxypyridine-4-methanol or 3,5-dimethoxypyridine-4-carboxaldehyde.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-dimethoxypyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
3,5-Dimethoxypyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Carboxypyridine: Lacks the methoxy groups, resulting in different chemical and biological properties.
3,5-Dimethoxybenzoic Acid: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness: 3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride is unique due to the presence of both methoxy and carboxylic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H10ClNO4 |
|---|---|
Poids moléculaire |
219.62 g/mol |
Nom IUPAC |
3,5-dimethoxypyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO4.ClH/c1-12-5-3-9-4-6(13-2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Clé InChI |
RHJFQYOHZVCXLH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1C(=O)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)


![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)



![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)

